molecular formula C10H7NO5 B2941953 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid CAS No. 72323-79-6

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid

Cat. No. B2941953
CAS RN: 72323-79-6
M. Wt: 221.168
InChI Key: LRFVOEZZTNHKES-UHFFFAOYSA-N
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Description

“4-(2-Nitrophenyl)-2-oxobut-3-enoic acid” is an organic compound that is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction techniques . The crystal structure was compared with two closely related crystal structures of the literature that contain a nitro group at the para position of the phenyl ring . The supramolecular assembly was thoroughly explored by Hirshfeld surface analysis .


Chemical Reactions Analysis

In a study, these compounds were applied as novel inhibitors for corrosion of mild steel in 1M HCl using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) . The results indicate that these inhibitors show an excellent protection performance .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El-Hashash et al. (2014) demonstrated the use of a similar compound, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, as a key starting material in the synthesis of various heterocyclic compounds, including pyridazinones and thiazoles. These compounds were evaluated for their antimicrobial activities, showcasing the potential of this class of compounds in medicinal chemistry (El-Hashash, Essawy, & Fawzy, 2014).

Heterocyclic Compound Synthesis

El-Hashash et al. (2015) further explored the utility of a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, for the synthesis of heterocyclic compounds, including aroylacrylic acids and pyridazinones. These compounds were synthesized under Aza–Michael addition conditions and showed potential antibacterial activities (El-Hashash et al., 2015).

Transition Metal Ion Complexes

Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized for their thermal and magnetic properties, indicating applications in materials science and coordination chemistry (Ferenc et al., 2017).

Building Blocks in Chemical Synthesis

Tolstoluzhsky et al. (2008) developed an efficient protocol for the synthesis of 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, used as building blocks in the creation of biologically active compounds. This method combined microwave assistance and ytterbium triflate catalyst, showcasing the compound's role in facilitating chemical reactions (Tolstoluzhsky et al., 2008).

Enzyme Inhibition

Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters as potent inhibitors of the kynurenine-3-hydroxylase enzyme. This study indicates the potential therapeutic applications of such compounds in neuroprotection (Drysdale, Hind, Jansen, & Reinhard, 2000).

Spectrophotometric and Fluorimetric Applications

Cavrini et al. (1988) proposed using a similar compound, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid, for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds. This study highlights its analytical chemistry applications, especially in drug determination (Cavrini, Gatti, Roveri, & Cesaroni, 1988).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, p-Nitrophenylacetic acid has been found to interact with Penicillin G acylase in Escherichia coli .

Safety and Hazards

Safety information for similar compounds suggests that suitable protective clothing should be worn to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided .

Future Directions

Future directions for the use of similar compounds include their potential use in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have attracted substantial attention due to their interesting pharmacological medications including treatment of tuberculosis, cancer, and ulcer .

properties

IUPAC Name

(E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFVOEZZTNHKES-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid

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